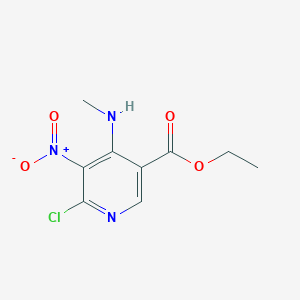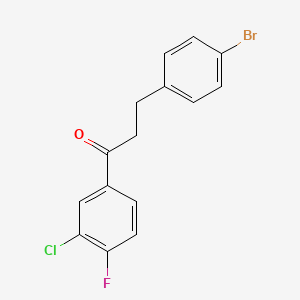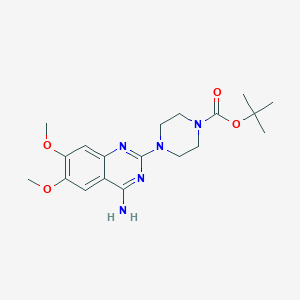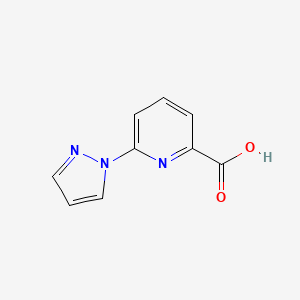
6-(1H-pyrazol-1-yl)pyridine-2-carboxylic acid
Übersicht
Beschreibung
The compound “6-(1H-pyrazol-1-yl)pyridine-2-carboxylic acid” is a type of pyrazole derivative . Pyrazoles are a class of compounds that have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .
Synthesis Analysis
The synthesis of pyrazole derivatives like “6-(1H-pyrazol-1-yl)pyridine-2-carboxylic acid” can be achieved through various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system . After the Mizoroki–Heck reaction, the compound can be subjected to a two-step reduction, followed by fluorination with NFSI and NaH, and then hydrolysis in 12 M HCl .Molecular Structure Analysis
The molecular structure of “6-(1H-pyrazol-1-yl)pyridine-2-carboxylic acid” is characterized by the presence of a pyrazole ring attached to a pyridine ring . The pyrazole ring is a five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms .Chemical Reactions Analysis
The compound “6-(1H-pyrazol-1-yl)pyridine-2-carboxylic acid” can undergo various chemical reactions. For instance, it can be subjected to reactions with various mono-, 1,2-, 1,3-,1,4-, and 1,5-binucleophiles . It can also undergo a Mizoroki–Heck reaction, followed by a two-step reduction, fluorination, and hydrolysis .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
The literature reveals various synthetic routes and chemical properties of pyrazole derivatives. For instance, experimental and theoretical studies have shown how 1H-pyrazole-3-carboxylic acid derivatives can be functionalized to yield compounds with potential for further chemical modification and applications (Yıldırım, Kandemirli, & Demir, 2005). These processes are crucial for creating molecules with specific properties for various applications, including material science and catalysis.
Coordination Chemistry and Material Science
2,6-Di(pyrazol-1-yl)pyridine derivatives have been extensively studied for their coordination chemistry, offering insights into the synthesis of complexes that show promising applications in luminescent lanthanide compounds for biological sensing and iron complexes with unique thermal and photochemical properties (Halcrow, 2005). Such complexes are integral to developing new materials with specific magnetic, electronic, or optical properties.
Catalytic Applications
The catalytic applications of pyrazole derivatives have also been explored, demonstrating the utility of these compounds in facilitating chemical reactions. For instance, 1-(carboxymethyl)pyridinium iodide has been utilized as a reusable catalyst for the synthesis of pyranopyrazole derivatives, highlighting the role of pyrazole derivatives in green chemistry and efficient synthesis processes (Moosavi‐Zare et al., 2016).
Biological Sensing and Catalysis
Further research emphasizes the synthesis of multi-functional spin-crossover switches, incorporation into biomedical sensors, and catalysis, showcasing the versatility of pyrazole-based compounds in creating functional materials and sensors (Halcrow, 2014). These developments underscore the potential of pyrazole derivatives in high-tech applications, including sensing and information storage.
Zukünftige Richtungen
The future directions for “6-(1H-pyrazol-1-yl)pyridine-2-carboxylic acid” could involve further exploration of its potential applications in various fields such as medicinal chemistry and drug discovery . Additionally, its potential use in the development of spin-state switchable single-molecule junctions could be explored .
Eigenschaften
IUPAC Name |
6-pyrazol-1-ylpyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O2/c13-9(14)7-3-1-4-8(11-7)12-6-2-5-10-12/h1-6H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORABOAXARFWDQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)N2C=CC=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(1H-pyrazol-1-yl)pyridine-2-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Methyl-1-(2-{[(methylamino)carbonyl]amino}ethyl)-1H-benzimidazole-5-carboxylic acid](/img/structure/B1531195.png)
![[2-(3-Isobutyl-3H-imidazo[4,5-b]pyridin-2-yl)ethyl]amine](/img/structure/B1531197.png)
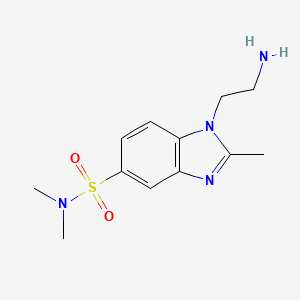
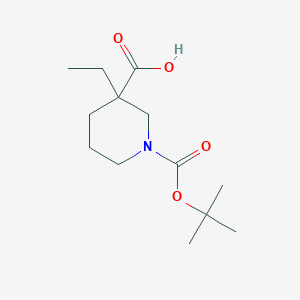
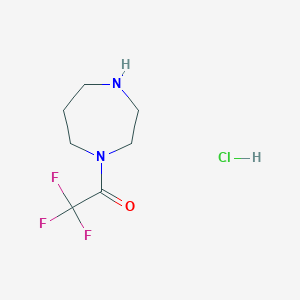
![2-[4-(4-Fluorophenyl)piperazin-1-yl]propanoic acid dihydrochloride](/img/structure/B1531201.png)
![(7S,8aS)-7-fluoro-octahydropyrrolo[1,2-a]piperazine dihydrochloride](/img/structure/B1531202.png)
![{6-Chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methanol](/img/structure/B1531204.png)
